L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine is a peptide composed of six amino acids: leucine, histidine, proline, phenylalanine, asparagine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and phenylalanine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including signal transduction and metabolic processes. The exact mechanism depends on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-prolyl-L-phenylalanyl: A shorter peptide with similar amino acid composition.
L-Histidyl-L-phenylalanyl-L-valyl: Another peptide with overlapping amino acids.
Properties
CAS No. |
373390-49-9 |
---|---|
Molecular Formula |
C35H51N9O8 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H51N9O8/c1-19(2)13-23(36)30(46)42-26(15-22-17-38-18-39-22)34(50)44-12-8-11-27(44)33(49)41-24(14-21-9-6-5-7-10-21)31(47)40-25(16-28(37)45)32(48)43-29(20(3)4)35(51)52/h5-7,9-10,17-20,23-27,29H,8,11-16,36H2,1-4H3,(H2,37,45)(H,38,39)(H,40,47)(H,41,49)(H,42,46)(H,43,48)(H,51,52)/t23-,24-,25-,26-,27-,29-/m0/s1 |
InChI Key |
JGZAMMWRJKGUDQ-TXHOTXIUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.